Octanoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
octanoyl chloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZZSHJLXOIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Record name | CAPRYLYL CHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9024724 | |
| Record name | Caprylyl chloride | |
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Molecular Weight |
162.66 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO] | |
| Record name | CAPRYLYL CHLORIDE | |
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| Record name | Octanoyl chloride | |
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Boiling Point |
385 °F at 760 mmHg (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
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Flash Point |
177 °F (NTP, 1992), 177 °F | |
| Record name | CAPRYLYL CHLORIDE | |
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| Record name | Caprylyl chloride | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
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Density |
0.973 at 46 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | CAPRYLYL CHLORIDE | |
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Vapor Density |
5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | CAPRYLYL CHLORIDE | |
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Vapor Pressure |
12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg] | |
| Record name | CAPRYLYL CHLORIDE | |
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| Record name | Caprylyl chloride | |
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CAS No. |
111-64-8 | |
| Record name | CAPRYLYL CHLORIDE | |
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| Record name | Octanoyl chloride | |
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| Record name | Octanoyl chloride | |
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| Record name | Octanoyl chloride | |
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| Record name | Octanoyl chloride | |
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| Record name | OCTANOYL CHLORIDE | |
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Melting Point |
-30.1 °F (NTP, 1992) | |
| Record name | CAPRYLYL CHLORIDE | |
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Advanced Synthetic Methodologies for Octanoyl Chloride Production
Optimized Laboratory-Scale Synthesis
In a laboratory setting, octanoyl chloride is typically synthesized by treating octanoic acid with a chlorinating agent. The choice of reagent can influence reaction conditions, purity of the crude product, and the ease of workup.
The reaction of octanoic acid with thionyl chloride (SOCl₂) is a common and preferred method for preparing this compound. sigmaaldrich.com This process is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. fishersci.co.ukfishersci.ca The general reaction is:
CH₃(CH₂)₆COOH + SOCl₂ → CH₃(CH₂)₆COCl + SO₂ (g) + HCl (g)
Typically, the reaction involves heating the mixture of octanoic acid and thionyl chloride under reflux. wikipedia.orgguidetopharmacology.org In some procedures, a catalyst such as N,N-dimethylformamide (DMF) is added to increase the reaction rate. wikipedia.orgfishersci.ca For instance, one patented method describes mixing octanoic acid with thionyl dichloride, adding a small amount of DMF, and heating to reflux for several hours, achieving a yield of 88.8% after vacuum distillation. wikipedia.org Another laboratory protocol involves heating the reaction mixture to a constant temperature of 76°C for one hour. guidetopharmacology.org The excess thionyl chloride is often removed by distillation or rotary evaporation. fishersci.caguidetopharmacology.org
The mechanism involves the carboxylic acid's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate which is a better leaving group. wikidata.orgfishersci.no A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of this compound. wikidata.org
Table 1: Example Laboratory Conditions for Synthesis with Thionyl Chloride
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | n-Octanoic acid, Thionyl dichloride | wikipedia.org |
| Catalyst | N,N-dimethylformamide (DMF) | wikipedia.org |
| Temperature | Heated to reflux (after initial stirring at RT) | wikipedia.org |
| Time | 4 hours (reflux) | wikipedia.org |
| Purification | Vacuum distillation | wikipedia.org |
| Yield | 88.8% | wikipedia.org |
Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. wikipedia.orgwikipedia.org It is often considered a milder and more selective reagent compared to thionyl chloride. wikipedia.org The reaction with octanoic acid proceeds as follows:
CH₃(CH₂)₆COOH + (COCl)₂ → CH₃(CH₂)₆COCl + CO (g) + CO₂ (g) + HCl (g)
A significant advantage of this method is that all byproducts are volatile gases, which simplifies the workup process significantly. wikipedia.org Laboratory procedures typically involve stirring the octanoic acid with oxalyl chloride in an aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. wikipedia.orgfishersci.it A catalytic amount of N,N-dimethylformamide (DMF) is commonly used to facilitate the reaction. wikipedia.orgalfa-chemistry.com The reaction starts without heating, but may require several hours to reach completion. americanelements.com
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent also used for the synthesis of this compound from octanoic acid. fishersci.cafishersci.cafishersci.nl The reaction is:
CH₃(CH₂)₆COOH + PCl₅ → CH₃(CH₂)₆COCl + POCl₃ + HCl (g)
This method is one of the classic routes for preparing acyl chlorides. jkenterprises.com.pk However, a notable drawback compared to using thionyl chloride or oxalyl chloride is the formation of phosphorus oxychloride (POCl₃) as a byproduct. sigmaaldrich.com Since phosphorus oxychloride is a liquid with a boiling point (105.8 °C) that can be close to that of the desired acyl chloride, its removal via distillation can be more complicated, potentially leading to a less pure product if not carefully managed. sigmaaldrich.com
Reaction of Octanoic Acid with Oxalyl Chloride
Industrial Production Techniques
On an industrial scale, the synthesis of this compound is focused on cost-effectiveness, safety, high throughput, and high purity. This often involves catalytic processes and continuous production setups.
For industrial production, diphosgene (trichloromethyl chloroformate) serves as a liquid substitute for the highly toxic gaseous phosgene. wikipedia.orgwikipedia.org It is used to convert octanoic acid to this compound in the presence of a catalyst. A described industrial method involves adding diphosgene to a mixture of octanoic acid and a catalyst like N,N-dimethylformamide (DMF) at an elevated temperature of 70°C. wikipedia.org After the reaction, nitrogen is bubbled through the mixture at 100°C. This process has been reported to achieve a high yield of 96.9% with a product purity of 99.99%. wikipedia.org
Process optimization is critical for achieving the high purity required for applications in pharmaceuticals and other specialty chemicals. Key strategies include:
Continuous Processing: Shifting from batch to continuous processes using stirred-tank reactors can improve throughput, ensure consistent product quality, and enhance safety. vulcanchem.comlaboratorynotes.com
Catalyst Management: The use of catalysts like DMF is common. wikipedia.org In some industrial setups, processes are designed for the separation and recycling of the catalyst phase, which reduces waste and cost. nih.gov
Byproduct Management: The choice of chlorinating agent is crucial. Reagents like thionyl chloride and oxalyl chloride are favored because their gaseous byproducts are easily removed. sigmaaldrich.comfishersci.ca In advanced industrial systems, off-gases like HCl and SO₂ are not simply vented but are captured and recycled within a closed-loop system (Verbund system), which prevents waste and allows for their reuse. laboratorynotes.com
Purification Techniques: A method for optimizing the thionyl chloride production process itself, which can be conceptually applied to its products, involves continuous distillation where impurities are reacted and removed. For instance, a crude product can be mixed with a reactant at the top of a distillation tower to convert impurities into heavier components that are then extracted from the bottom, while the purified product is collected after condensation and reflux. fishersci.se
Catalyzed Reactions with Diphosgene
Green Chemistry Approaches in this compound Synthesis
In response to the growing need for sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of foundational chemicals like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes.
Traditional synthesis of this compound often involves reagents like thionyl chloride, phosgene, or oxalyl chloride, which can produce hazardous byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO2). libretexts.org Green chemistry seeks to mitigate these environmental impacts through several strategies.
One significant advancement is the development of integrated industrial systems that capture and recycle byproducts. Certain chemical manufacturers utilize a "Verbund System," where off-gases like HCl and SO2 generated during chlorination processes are captured and fed back into the production cycle as raw materials. cabb-chemicals.comkaatimex.bg This approach prevents the formation of large volumes of saline wastewater that would result from scrubbing these acidic gases with caustic soda, thereby eliminating a major waste stream. cabb-chemicals.comkaatimex.bg
Another green strategy focuses on reducing the reliance on volatile and hazardous organic solvents. The use of phase-transfer catalysts in aqueous or biphasic systems represents a move in this direction. For instance, a patented method describes a reaction involving this compound where a phase transfer catalyst, tetrapropylammonium (B79313) bromide, is used in an aqueous solution. google.com This method reduces the need for hazardous organic solvents and simplifies the removal and recycling of the catalyst. google.com
Alternative synthetic pathways that avoid traditional chlorinating agents are also being explored. One such method is the catalytic carbonylation of alkenes. Research has demonstrated the synthesis of this compound from 1-heptene (B165124) using a homogeneous catalyst system composed of palladium(II) and Group IVB metal halides, such as stannous chloride, in a halogenated solvent saturated with hydrogen chloride. google.com This process represents a different approach to forming the acyl chloride functionality.
While the search for completely benign reagents continues, the focus remains on making existing processes more sustainable through innovative engineering and reaction design. researchgate.net
Table 1: Comparison of Traditional vs. Greener Approaches for this compound Synthesis
| Feature | Traditional Method (e.g., Thionyl Chloride) | Greener Approach | Research Finding |
|---|---|---|---|
| Byproducts | Hydrogen chloride (HCl), Sulfur dioxide (SO2) | Recycled as raw materials | Integrated "Verbund" systems prevent waste by recycling off-gases. cabb-chemicals.comkaatimex.bg |
| Solvent | Often requires organic solvents | Aqueous or solvent-free systems | Phase-transfer catalysts enable reactions in aqueous media, reducing organic solvent use. google.com |
| Reaction Pathway | Chlorination of octanoic acid | Catalytic carbonylation of 1-heptene | An alternative route using a palladium-tin catalyst system has been developed. google.com |
Microwave-assisted synthesis has emerged as a significant green chemistry tool, offering substantial reductions in reaction time, increased yields, and improved energy efficiency. humanjournals.com This technology has been successfully applied to reactions involving this compound, demonstrating its potential to accelerate chemical processes.
In the field of polymer chemistry, microwave irradiation has been used for the esterification of polysaccharides with this compound. One study on the esterification of hemicelluloses found that using microwave irradiation with N-bromosuccinimide (NBS) as a catalyst could achieve a high degree of substitution in just a few minutes. researchgate.net Similarly, the microwave-assisted acylation of cellulose (B213188) has been shown to dramatically decrease reaction times from several hours or even days with conventional heating to as little as one minute. researchgate.net
Microwave heating has also been effectively used in organic synthesis for the preparation of α-hydroxy ketones from acid chlorides, including this compound. lookchem.com A study on the condensation of this compound with tris(trimethylsiloxy)ethylene (B1296553) found that microwave heating significantly accelerated the reaction. lookchem.com The addition of triethylamine (B128534) was found to further improve the reaction by increasing the reactivity of the acid chloride and neutralizing the HCl byproduct, which in turn enhanced the absorption of microwave energy. lookchem.com
The primary advantages of using microwave technology in these syntheses are the rapid, uniform heating of the reaction mixture and the ability to perform reactions in solvent-free conditions or with greener solvents. humanjournals.combdpsjournal.org
Table 2: Research Findings on Microwave-Assisted Reactions Involving this compound
| Reaction Type | Reagents | Conventional Time | Microwave Time | Key Finding |
|---|---|---|---|---|
| Cellulose Esterification | Cellulose, Lauroyl Chloride, DMAP | 30 min - 2 days | 1 minute | Microwave irradiation caused a dramatic drop in reaction time. researchgate.net |
| Hemicellulose Esterification | Hemicelluloses, this compound, NBS | Not specified | A few minutes | High degree of substitution was achieved rapidly. researchgate.net |
| α-Hydroxy Ketone Synthesis | this compound, Tris(trimethylsiloxy)ethylene, Triethylamine | Prolonged time at room temp. | 10 minutes | Microwave heating significantly accelerated the condensation reaction. lookchem.com |
Table of Compounds
| Compound Name | PubChem CID |
|---|---|
| 1-Heptene | 8133 |
| Aniline | 6115 |
| Carbon monoxide | 281 |
| Hydrogen chloride | 313 |
| Lithium chloride | 433298 |
| N,N-dimethylformamide (DMF) | 6228 |
| N-bromosuccinimide (NBS) | 80311 |
| This compound | 8120 |
| Oxalyl chloride | 7447 |
| Palladium(II) chloride | 24290 |
| Phosgene | 6371 |
| Potassium thiocyanate | 516870 |
| Stannous chloride | 6346258 |
| Sulfur dioxide | 1119 |
| Tetrapropylammonium bromide | 74253 |
| Thionyl chloride | 24386 |
| Toluene | 1140 |
| Triethylamine | 1146 |
Reaction Mechanisms and Kinetics of Octanoyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a two-step process involving an addition-elimination mechanism. fiveable.me A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbonyl group is reformed. fiveable.me
Octanoyl chloride reacts readily with alcohols to form esters, a process known as esterification. vandemark.com The reaction is typically exothermic and proceeds rapidly. chemguide.co.uk
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of this compound. libretexts.orglibretexts.org This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion and a proton from the hydroxyl group of the alcohol to form the corresponding octanoate (B1194180) ester and hydrogen chloride. chemguide.co.uklibretexts.org
Step 1: Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. chemguide.co.uk
Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen of the original carbonyl group and a positive charge on the oxygen of the alcohol. fiveable.me
Step 3: Elimination of Leaving Group: The carbon-oxygen double bond reforms, and the chloride ion is expelled as the leaving group. libretexts.orglibretexts.org
Step 4: Deprotonation: A base, often another alcohol molecule or a non-nucleophilic base like pyridine, removes the proton from the oxonium ion to yield the final ester product and hydrochloric acid. researchgate.net
The general reaction is as follows:
R-OH + CH₃(CH₂)₆COCl → CH₃(CH₂)₆COOR + HCl
Research on the esterification of cellulose (B213188) with this compound has shown that the reaction can be carried out in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) medium to produce cellulose esters with a high degree of substitution. researchgate.net
This compound reacts with ammonia (B1221849) and primary or secondary amines to form amides. vandemark.comsalempress.com This amidation reaction is generally very vigorous. chemguide.co.uk
The mechanism is analogous to esterification and involves a nucleophilic addition-elimination process. chemguide.co.uk The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of this compound. chemguide.co.uk
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon. chemguide.co.uk
Step 2: Formation of Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
Step 3: Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. chemguide.co.uk
Step 4: Deprotonation: A second molecule of the amine acts as a base to deprotonate the nitrogen, forming the amide and an ammonium (B1175870) chloride salt. chemguide.co.uk
The general reaction is:
2 RNH₂ + CH₃(CH₂)₆COCl → CH₃(CH₂)₆CONHR + RNH₃⁺Cl⁻
The reaction of this compound with amines is often exothermic, and cooling may be necessary. rsc.org The formation of solid ammonium salts can also be observed. rsc.org
This compound reacts vigorously with water in a hydrolysis reaction to produce octanoic acid and hydrogen chloride. vandemark.comacs.org This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. acs.org
The mechanism proceeds through the formation of a tetrahedral intermediate, which then collapses to eliminate the chloride ion. acs.org
Step 1: Nucleophilic Attack: A water molecule attacks the carbonyl carbon of this compound. libretexts.org
Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed. acs.org
Step 3: Elimination of Leaving Group: The intermediate breaks down, expelling a chloride ion. libretexts.org
Step 4: Deprotonation: A water molecule acts as a base to remove a proton from the oxonium ion, yielding octanoic acid and a hydronium ion, which combines with the chloride ion to form hydrochloric acid. libretexts.org
CH₃(CH₂)₆COCl + H₂O → CH₃(CH₂)₆COOH + HCl
Due to this reactivity, reactions involving this compound are typically conducted under anhydrous conditions to prevent the formation of the carboxylic acid by-product.
Mechanism with Amines: Amidation
Electrophilic Nature of the Carbonyl Group
The carbonyl carbon in this compound is highly electrophilic. fiveable.mefuturelearn.com This is due to the presence of two strongly electronegative atoms bonded to it: the oxygen of the carbonyl group and the chlorine atom. libretexts.orgfuturelearn.com Both atoms pull electron density away from the carbon, creating a significant partial positive charge (δ+) on the carbon atom. futurelearn.comkhanacademy.org This makes the carbonyl carbon an excellent target for attack by electron-rich nucleophiles. futurelearn.com The high reactivity of acyl chlorides like this compound compared to other carboxylic acid derivatives is a direct consequence of this enhanced electrophilicity. fiveable.meorganicchemistrytutor.com
Catalysis in this compound Reactions
This compound is a key reagent in Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring. byjus.comalgoreducation.com These reactions are typically catalyzed by strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). algoreducation.commasterorganicchemistry.com
The mechanism of Friedel-Crafts acylation involves the following steps:
Step 1: Formation of the Acylium Ion: The Lewis acid catalyst reacts with this compound to form a highly electrophilic acylium ion (CH₃(CH₂)₆CO⁺). byjus.comalgoreducation.com The acylium ion is resonance-stabilized. byjus.com
Step 2: Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile and attacks the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.comalgoreducation.com
Step 3: Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion. wikipedia.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required because the product ketone can form a complex with the Lewis acid. wikipedia.org
The general reaction is:
Ar-H + CH₃(CH₂)₆COCl --(AlCl₃)--> Ar-CO(CH₂)₆CH₃ + HCl
Organocatalysis in Stereoselective Reactions
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering an alternative to metal-based or enzymatic catalysts. beilstein-journals.org In the context of reactions involving this compound, organocatalysis has been instrumental in achieving high stereoselectivity, particularly in functionalization reactions at the α-position. These catalysts operate through various activation modes, including the formation of covalent intermediates or through noncovalent interactions like hydrogen bonding. beilstein-journals.orgchiba-u.jp
A significant application is seen in the catalytic, enantioselective α-fluorination of acid chlorides. In a study of this reaction, a bifunctional catalytic system was employed, combining a transition metal with an organocatalyst derived from a cinchona alkaloid, benzoylquinidine (BQd). nih.gov The organocatalyst plays a crucial role in controlling the stereochemical outcome of the reaction, ensuring that the fluorine atom is added to a specific face of the molecule, thus producing a chiral product with high enantiomeric excess (>99% ee). nih.gov The mechanism involves the organocatalyst interacting with the reaction intermediate to create a stereochemically biased environment for the subsequent bond formation. Kinetic studies have shown that the concentration and rate of addition of reagents can be finely tuned to maximize both yield and stereoselectivity. nih.gov
Transition Metal Catalysis in Specific Functionalizations
Transition metals are widely used as catalysts because their partially filled d-orbitals allow them to readily donate and accept electrons, facilitating a wide range of organic reactions. sigmaaldrich.com In reactions with this compound, transition metal catalysts are key for specific functionalizations such as cross-coupling and fluorination. nih.govsigmaaldrich.com
For instance, the enantioselective α-fluorination of this compound has been successfully achieved using a palladium complex, trans-(PPh₃)₂PdCl₂, in conjunction with an organocatalyst. nih.gov In this system, the palladium catalyst is essential for the activation of the acid chloride and facilitating the fluorination process. The reaction's success was further enhanced by combining the palladium catalyst and the organocatalyst with a Lewis acid (LiClO₄), creating a trifunctional catalytic system. This combination under optimized conditions, which included the slow addition of a base over 12 hours, increased the yield of the α-fluorinated this compound product to 83%. nih.gov This demonstrates the power of transition metal catalysis, often in concert with other catalytic species, to perform challenging and specific chemical transformations on substrates like this compound.
Kinetic Studies and Reaction Rate Influences
Kinetic studies are crucial for understanding how different variables affect the rate of a chemical reaction, which is essential for optimizing reaction conditions to maximize product yield and quality. mt.com For reactions involving this compound, key parameters that influence reaction rates include temperature, reaction time, and the molar ratio of reactants.
Temperature and reaction time are critical factors that directly influence the outcome of reactions involving this compound, such as in the esterification of cellulose. Research on the homogeneous esterification of cellulose with this compound has provided detailed insights into these effects. ncsu.edu
Effect of Temperature: The reaction temperature significantly impacts both the yield and the degree of substitution (DS) of the resulting cellulose esters.
The yield of cellulose ester increases rapidly as the temperature rises from 40 °C to 80 °C. ncsu.edu
However, a further increase in temperature from 80 °C to 120 °C leads to a slower increase and eventual decrease in yield. This decline is attributed to the acidic degradation of the cellulose backbone by hydrochloric acid (HCl), a byproduct of the esterification reaction, which becomes more pronounced at higher temperatures. ncsu.edu
Conversely, the degree of substitution (DS) continues to increase with temperature. Higher temperatures accelerate the esterification process, allowing for more hydroxyl groups on the cellulose to be substituted by octanoyl groups. ncsu.edu
Effect of Reaction Time: The duration of the reaction also has a strong positive correlation with both yield and the degree of substitution.
Studies show that both the DS and the yield of cellulose octanoate greatly increase as the reaction time is extended. ncsu.edu
Optimal results, achieving a high DS of 2.2, were obtained with a reaction time of 8 hours at a temperature of 100 °C. ncsu.eduresearchgate.net
The table below summarizes the influence of reaction conditions on the esterification of cellulose with this compound.
| Parameter | Effect on Yield | Effect on Degree of Substitution (DS) | Optimal Condition/Observation |
|---|---|---|---|
| Temperature | Increases up to 80 °C, then decreases | Increases with temperature | High temperatures can cause acid degradation of cellulose. ncsu.edu |
| Reaction Time | Increases with time | Increases with time | A high DS of 2.2 was achieved after 8 hours. ncsu.eduresearchgate.net |
| Molar Ratio (this compound:Hydroxyl) | - | Increases with ratio up to a point | Optimal ratio found to be 1.6 to 1.8. ncsu.eduresearchgate.net |
In esterification reactions, the stoichiometry of the reactants is a key determinant of the extent of the reaction. For the esterification of a polymer like cellulose, which has multiple reactive sites (hydroxyl groups), the molar ratio of the acylating agent (this compound) to these sites is critical for controlling the degree of substitution.
Research into the esterification of cellulose with this compound in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) solvent system has shown that the molar ratio of this compound to the anhydroglucose (B10753087) units (AGU) of cellulose is a decisive factor. ncsu.eduresearchgate.net To achieve a high degree of substitution, an excess of this compound is required. However, an excessively large ratio does not necessarily lead to better results and can be inefficient. Experimental optimization has demonstrated that the ideal molar ratio of this compound to the hydroxyl groups of cellulose is in the range of 1.6 to 1.8. ncsu.eduresearchgate.net Within this range, a high degree of substitution (DS = 2.2) can be successfully achieved under the optimal conditions of 100 °C for 8 hours. ncsu.eduresearchgate.net This optimization ensures efficient use of the reagent while maximizing the modification of the cellulose polymer.
Advanced Applications of Octanoyl Chloride in Organic Synthesis
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
Octanoyl chloride serves as a critical building block in the creation of a diverse range of pharmaceutical intermediates and APIs, contributing to the development of new therapeutic agents for various diseases.
This compound is a key precursor in the synthesis of (R)-2-propyloctanoic acid. chemicalbook.comsigmaaldrich.comscientificlabs.ie This compound has been a subject of investigation for its potential therapeutic applications in the treatment of Alzheimer's disease. chemicalbook.comsigmaaldrich.com The synthesis underscores the role of this compound in creating chiral molecules for neurological research.
In the field of natural product synthesis, this compound is an essential precursor for the total synthesis of (−)-mandelalide L. chemicalbook.comsigmaaldrich.comnih.govindiamart.com Mandelalide L is a marine macrolide that exhibits significant cytotoxicity against human cancer cell lines. sigmaaldrich.comnih.gov The synthesis involves the installation of the octanoyl ester side chain onto the macrolide core, a crucial step for achieving the final natural product structure and its biological activity. nih.gov Synthetic (−)-mandelalide L, validated through total synthesis, displays spectral properties identical to the natural product and shows potent cytotoxic effects against cancer cell lines like HeLa and NCI-H460. nih.gov
Table 1: Cytotoxicity of Mandelalide Analogs
| Compound | Cell Line | Cytotoxic Potency |
|---|---|---|
| Mandelalide A (1) | HeLa, NCI-H460 | Potent |
| 24-O-octanoyl congener (12) | HeLa, NCI-H460 | Similar potency to Mandelalide A |
Data derived from research on the biological evaluation of mandelalide analogs. nih.gov
This compound is utilized in the synthesis of various nucleoside analogs, which are a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. pensoft.net For instance, it is used in the acylation of uridine (B1682114) to create 2´,3´-di-O-acyl analogs. pensoft.netpensoft.net In one study, a series of uridine derivatives were synthesized by reacting the protected 5'-O-(triphenylmethyl)uridine with fatty acid chlorides, including this compound, to yield the corresponding 2',3'-di-O-acyl derivatives. pensoft.net
Additionally, novel pyrimidine (B1678525) nucleoside analogs have been developed as potential anticancer agents for pancreatic cancer. researchgate.netnih.gov For example, the compound XYZ-I-71 was synthesized by conjugating 5-fluorocytosine (B48100) with a tetrahydrofuran (B95107) ring and this compound. researchgate.netnih.gov This analog demonstrated cytotoxic effects against pancreatic cancer cell lines. nih.gov
Table 2: Research Findings on a Nucleoside Analog Synthesized with this compound
| Compound | Target | Key Finding |
|---|---|---|
| XYZ-I-71 | Pancreatic Cancer Cells (MiaPaCa-2) | Showed a 2-fold increased cytotoxic effect over Gemcitabine (Gem-HCl). nih.gov |
This compound plays a role in modifying natural products like ginsenosides (B1230088) to enhance their therapeutic properties. A novel mono-ester of ginsenoside-Rh1, named ginsenoside-ORh1, was synthesized through enzymatic hydrolysis followed by modification with this compound. nih.govnih.govresearchgate.netresearchgate.net This chemical modification was undertaken because fatty acid esters of ginsenosides are thought to be the more active anti-tumor forms in vivo due to increased lipophilicity and potentially longer retention in the body. nih.govresearchgate.net The resulting ginsenoside-ORh1 demonstrated moderate antitumor effects on Murine H22 Hepatoma Cells. nih.govnih.govresearchgate.net
Table 3: Inhibitory Effects of Ginsenoside-ORh1 on H22 Tumor Cells
| Concentration (μM) | Inhibition Rate (%) |
|---|---|
| 40 | 62.34 |
| 80 | 87.16 |
Data from an anti-tumor bioassay of the synthesized compound. researchgate.net
The application of this compound extends to the synthesis of antifungal agents and anesthetics. ontosight.ai It is a key reagent in the creation of novel thiourea (B124793) derivatives that have been evaluated for their in vitro antifungal activity against pathogenic fungi such as Aspergillus niger, A. flavus, and Fusarium solani. researchgate.netbanglajol.info The synthesis involves preparing octanoyl isothiocyanate from this compound, which is then reacted with various substituted anilines. researchgate.netbanglajol.info Furthermore, this compound is used in the synthesis of fragin derivatives, which are diazeniumdiolate antifungal agents. uzh.ch A structure-activity relationship study revealed that an eight-carbon acyl side chain, introduced via this compound, was essential for retaining good activity against Gram-positive bacteria. uzh.ch
Synthesis of Histone Deacetylase Inhibitors (e.g., Largazole (B1674506) and Analogues)
This compound plays a crucial role in the synthesis of Largazole, a potent, naturally occurring histone deacetylase (HDAC) inhibitor with significant anticancer activity. mdpi.cominvivochem.com Largazole is technically a prodrug; its biological activity is initiated after the octanoyl thioester is removed, revealing the active metabolite, largazole thiol. mdpi.comscispace.com
The total synthesis of Largazole often involves a convergent approach where complex fragments of the molecule are prepared separately and then combined. nih.gov In the final steps of many synthetic routes, the largazole thiol intermediate is acylated with this compound to yield the final product, largazole. mdpi.comnih.govresearchgate.net This acylation is a standard procedure that attaches the octanoyl group, which is critical for the compound's prodrug character. mdpi.com
The synthesis of various Largazole analogues, aimed at exploring structure-activity relationships and improving therapeutic properties, also utilizes this compound or similar acylating agents to modify the "cap" group of the molecule. researchgate.net These studies help in understanding the structural requirements for potent and selective HDAC inhibition. mdpi.comresearchgate.net
Agrochemical Development
The utility of this compound extends to the agrochemical industry, where it functions as a vital chemical intermediate. dataintelo.combromchemlaboratories.in
Synthesis of Insecticides and Herbicides
This compound is an important raw material in the synthesis of various pesticides, including herbicides and insecticides. dataintelo.combromchemlaboratories.inchemball.com Its role as a chemical intermediate is critical for producing the active ingredients in these agrochemical formulations. dataintelo.combromchemlaboratories.in For instance, bromoxynil (B128292) octanoate (B1194180), a herbicide, is synthesized by reacting bromoxynil with this compound in the presence of pyridine. nih.gov The increasing global demand for food necessitates advanced agricultural practices to enhance crop yields, which in turn drives the demand for effective agrochemicals and, consequently, for intermediates like this compound. dataintelo.com
Polymer Chemistry and Material Science
This compound is instrumental in modifying natural polymers like cellulose (B213188) to create new materials with enhanced properties.
Cellulose Esterification for Hydrophobic Films and Aerogels
The chemical modification of cellulose, the most abundant natural biopolymer, is a significant area of research. ncsu.edu this compound is used for the esterification of cellulose to produce cellulose esters, which are thermoplastic materials with improved hydrophobicity. ncsu.edudergipark.org.tr This process transforms the naturally hydrophilic cellulose into a hydrophobic material suitable for applications such as films and aerogels. ncsu.eduncsu.edu The resulting cellulose ester films can be transparent and ductile, while the aerogels are characterized by high porosity. ncsu.eduncsu.edu This enhanced hydrophobicity is a direct result of attaching the long alkyl chains of the octanoyl group to the cellulose backbone. rsc.org
Homogeneous Esterification in LiCl/DMAc Medium
A highly effective method for cellulose esterification involves using a homogeneous medium of lithium chloride (LiCl) dissolved in N,N-dimethylacetamide (DMAc). ncsu.edudergipark.org.trijarbs.com This solvent system dissolves cellulose, allowing for a uniform reaction between the cellulose hydroxyl groups and this compound. ncsu.eduijarbs.com Research has demonstrated that cellulose is readily esterified with this compound in this medium, leading to the synthesis of cellulose esters with a high degree of substitution (DS). ncsu.eduncsu.edu The use of this homogeneous system is a significant advancement over heterogeneous methods, enabling better control over the reaction and the production of non-degraded polymers. ncsu.edudergipark.org.tr
Effects of Acyl Chloride Concentration on Cellulose Esterification
The degree of substitution (DS) of the resulting cellulose ester is a critical parameter that determines its properties and is significantly influenced by the concentration of this compound. ncsu.edudergipark.org.tr Studies have shown that both the yield and the DS of the cellulose esters increase as the molar ratio of this compound to the anhydroglucose (B10753087) units of cellulose increases. dergipark.org.trncsu.edu At higher concentrations of this compound, more hydroxyl groups on the cellulose are accessible for esterification. ncsu.edu However, at very high molar ratios, the increase in DS can level off due to steric hindrance from the already substituted long-chain octanoyl groups. For example, a high DS of 2.2 can be achieved with a molar ratio of this compound to cellulose hydroxyl groups between 1.6 and 1.8. ncsu.eduncsu.edu
| Molar Ratio (Anhydroglucose unit/Octanoyl Chloride) | Degree of Substitution (DS) | Yield (%) |
| 1:2 | 1.13 | 56.36 |
| 1:4 | 1.94 | 78.51 |
| 1:6 | 2.52 | 89.67 |
| 1:8 | 2.71 | 93.23 |
| Data derived from a study on the esterification of cellulose from black poplar sawdust. dergipark.org.tr |
| Molar Ratio (this compound/Cellulose Hydroxyl Groups) | Degree of Substitution (DS) |
| 0.4 | ~0.5 |
| 0.8 | ~1.0 |
| 1.2 | ~1.6 |
| 1.6 | ~2.2 |
| 1.8 | ~2.2 |
| 2.0 | ~2.2 |
| Data derived from a study on cellulose esterification in LiCl/DMAc medium. ncsu.edu |
Improvement of Thermoplastic Properties of Wood
This compound is utilized in the chemical modification of wood to impart thermoplastic characteristics. This process involves the esterification of the hydroxyl groups present in the major components of wood, such as cellulose and lignin. rsc.org The introduction of octanoyl groups via reaction with this compound disrupts the wood's rigid structure and reduces the crystallinity of cellulose. researchgate.net This modification significantly lowers the thermal softening point (Ts) of the wood. researchgate.net
Thermal Properties of Untreated vs. Octanoylated Wood
| Property | Untreated Wood | Octanoylated Wood | Reference |
|---|---|---|---|
| Thermal Softening Point (Ts) | ca. 260°C | ca. 100°C or less | researchgate.net |
| Melting Behavior | Does not melt | Appears to melt between 220°C to 250°C | researchgate.net |
Modification of Polymers for Coatings and Adhesives
This compound is a key reagent in polymer chemistry for modifying the properties of polymers used in coatings and adhesives. chemimpex.comchemblink.com Its role is to introduce hydrophobic octanoyl groups into the polymer structure, which can enhance performance characteristics such as adhesion, durability, and water resistance. chemblink.commdpi.com
In the formulation of advanced coatings, this compound is used to create hydrophobic surfaces. chemblink.com For example, multilayer thin films can be prepared by adsorbing poly(vinyl alcohol) (PVOH) onto a surface and then chemically modifying it with this compound. acs.org This reaction, conducted at 100°C, esterifies the PVOH, rendering the surface hydrophobic and allowing for the subsequent adsorption of another PVOH layer. acs.org This layer-by-layer process allows for precise control over coating thickness and properties. acs.org The resulting octanoate-modified surfaces exhibit increased hydrophobicity, which is crucial for protective coatings. acs.org
In the context of adhesives, this compound is used in the production of polyurethane resins. basf.com It acts as a building block that provides a good balance between hardness, flexibility, and adhesion. basf.com In reactive hot melt adhesives, its incorporation helps to improve transparency by suppressing crystallization. basf.com Furthermore, the use of S-(octanoyl)mercaptopropyltriethoxysilane, a derivative of this compound, serves as a coupling agent that significantly enhances the adhesion between organic polymers and inorganic substrates in coatings and sealants.
Functionalization of Acene-Type Compounds for Organic Semiconductors and Thin-Film Transistors
This compound is employed in the synthesis of novel organic semiconductors, particularly those based on acene-type compounds. vandemark.com The functionalization of these molecules with alkyl chains, such as the octyl group derived from this compound, is a critical strategy for tuning their electronic properties and improving their processability for applications in devices like organic field-effect transistors (OFETs). researchgate.netrsc.org
The primary method for introducing the octanoyl group is the Friedel–Crafts acylation reaction. researchgate.net In one study, tetrathienoacene (TTA) was acylated using this compound and aluminum chloride as a catalyst. researchgate.net By controlling the reaction conditions, researchers could selectively produce mono- or di-acylated TTA. researchgate.net These ketone intermediates are then typically reduced to the corresponding mono- or dioctyl-substituted TTA derivatives. researchgate.net This process allows for precise introduction of alkyl groups at specific positions on the TTA core, which influences the material's charge transport capabilities. researchgate.net
Similarly, this compound has been used in the synthesis of heptacyclic aromatic hydrocarbon isomers containing azulene (B44059) units. researchgate.net The acylation of 2-bromoazulene (B1610320) with this compound is a key step in building these complex structures. researchgate.net The resulting materials, which combine the properties of azulene and benzenoid polycyclic aromatic hydrocarbons, have shown potential as semiconducting materials, with one isomer exhibiting a hole mobility of up to 0.22 cm²/V·s. researchgate.net These functionalized acenes are promising for the development of the active layer in various optoelectronic devices. google.com
C-Terminal Functionalization of Nylon-3 Polymers for Antibacterial Applications
This compound plays a crucial role in the advanced synthesis of functionalized Nylon-3 polymers designed for antibacterial applications. nih.govnih.gov Nylon-3 polymers, which are composed of β-amino acid subunits, are of interest as biomaterials. nih.gov A key challenge in their synthesis is controlling the functional group at the C-terminus of the polymer chain. nih.gov
A novel strategy employs this compound to create a specific β-lactam derivative that acts as a terminating agent in the anionic ring-opening polymerization of other β-lactams. nih.gov Specifically, a β-lactam bearing a protected amino group on its side chain is first acylated with this compound. nih.gov This creates a β-lactam with an octanoyl group. After the main Nylon-3 polymerization is complete, this octanoyl-functionalized β-lactam is introduced into the reaction mixture. nih.gov It attaches to the reactive C-terminus of the polymer chains, effectively installing the octanoyl group at this specific position. nih.govnih.gov
This C-terminal functionalization has a significant impact on the biological activity of the polymer. In studies comparing different N-terminal and C-terminal groups, a polymer with an N-terminal octanoyl group was found to display a strong antibacterial activity profile. nih.gov The ability to selectively place the hydrophobic octanoyl fragment at either the N- or C-terminus allows for a detailed investigation of structure-activity relationships, aiding in the design of more effective and selective antibacterial polymers. nih.govnih.gov This synthetic advancement is valuable for tailoring the properties of Nylon-3 materials for biomedical applications. nih.gov
Specialty Chemical Manufacturing
Production of Surfactants and Emulsifiers
This compound is a fundamental building block in the chemical industry for the production of a wide range of surfactants and emulsifiers. chemimpex.comchemblink.comsolubilityofthings.com Its molecular structure, consisting of an eight-carbon hydrophobic tail (the octanoyl group) and a highly reactive acyl chloride head, makes it an ideal precursor for synthesizing amphiphilic molecules. chemblink.com The acyl chloride group reacts readily with various nucleophiles, such as alcohols and amines, to form esters and amides, which are common structures in surfactant chemistry. chemblink.com
These fatty acid derivatives are essential components in the formulation of surfactants used in industrial products and personal care items like cosmetics. chemimpex.comchemblink.com The introduction of the hydrophobic octanoyl group into a molecule can significantly alter its solubility and surface activity, enabling it to function as a surfactant or emulsifier. chemblink.com For example, this compound is used to synthesize sugar-based surfactants by reacting it with molecules like dimethylethanolamine, which are then further modified. uc.pt Perfluorinated surfactants, known for their high stability and low surface tension, can also be produced using perfluorothis compound, a related compound. cymitquimica.com
Synthesis of Octanoyl-Cysteine as a Biodegradable Surfactant
A significant application of this compound in the field of green chemistry is the synthesis of N-octanoyl-cysteine, an amino acid-based biodegradable surfactant. nih.govgoogle.com This surfactant is produced by reacting L-cysteine with this compound under alkaline conditions. nih.govgoogle.com The synthesis is typically carried out by dissolving L-cysteine and sodium hydroxide (B78521) in water, and then adding this compound, often dissolved in an organic solvent like acetone, to the mixture while maintaining a cool temperature (10-15°C). nih.govgoogle.com
The resulting N-octanoyl-cysteine surfactant is valued for being environmentally friendly and biocompatible. researchgate.netiranarze.ir It can be naturally broken down by enzymes such as peptidases and proteases into octanoic acid and cysteine, which are natural and beneficial substances. fupress.net This biodegradable surfactant has demonstrated high efficiency in various applications, notably in the removal of heavy metal ions from contaminated water through a process called ion flotation. nih.govfupress.net Research has shown that N-octanoyl-cysteine can effectively remove ions such as arsenic, lead, cadmium, and chromium from water with high efficiency (over 99%). nih.govfupress.net Its properties make it a promising agent for use in environmental remediation, household detergents, and personal care products. researchgate.net
Synthesis of N-Octanoyl-Cysteine Surfactant
| Reactant 1 | Reactant 2 | Conditions | Product | Key Properties | Reference |
|---|---|---|---|---|---|
| L-cysteine | This compound | Aqueous NaOH, Acetone, 10-15°C | N-octanoyl-cysteine | Biodegradable, Environmentally friendly, High heavy metal removal efficiency | nih.gov, google.com, researchgate.net |
Flavor and Fragrance Synthesis
This compound is a key precursor in the synthesis of various esters that are highly valued in the flavor and fragrance industry for their characteristic fruity and floral scents. chemimpex.combromchemlaboratories.indataintelo.com The reaction of this compound with different alcohols yields a range of octanoate esters, each with a unique aroma profile.
A prominent example is the synthesis of ethyl octanoate , which possesses a strong fruity and floral odor and is used to create synthetic fruit scents, particularly apricot flavors. wikipedia.org It is naturally present in many fruits and alcoholic beverages. wikipedia.org The synthesis is typically achieved through the esterification of caprylic acid with ethanol, but can also be accomplished using this compound for a more reactive pathway. wikipedia.org
Another important flavor and fragrance compound derived from this compound is isoamyl octanoate . sigmaaldrich.comsigmaaldrich.com This ester is known for its coconut, pineapple, and waxy green aroma and is used in various food and cosmetic products. sigmaaldrich.comsigmaaldrich.com Similarly, octyl octanoate is utilized for its distinct fragrance, contributing to the scent profiles of various consumer goods. thegoodscentscompany.comfoodb.canih.gov
The synthesis of these esters involves the reaction of this compound with the corresponding alcohol (ethanol, isoamyl alcohol, or octanol). The high reactivity of the acyl chloride drives the reaction to completion, often making it a more efficient method than traditional Fischer-Speier esterification.
Furthermore, this compound can be used to synthesize more complex flavor compounds. For instance, it reacts with sulfur-containing alcohols or mercaptans to produce esters with meaty odors, such as 3-(methylthio)propyl 4-ethyloctanoate. nih.gov It is also a reagent in the synthesis of methyl anthranilate derivatives, which are used extensively in perfumery and as flavoring agents. wikipedia.orgfishersci.nofishersci.atthegoodscentscompany.comherts.ac.uk
Table 1: Examples of Flavor and Fragrance Esters Synthesized from this compound
| Ester Name | Alcohol Reactant | Resulting Aroma | PubChem CID |
|---|---|---|---|
| Ethyl octanoate | Ethanol | Fruity, floral, apricot wikipedia.org | 7799 nih.gov |
| Isoamyl octanoate | Isoamyl alcohol | Coconut, pineapple, waxy green sigmaaldrich.comsigmaaldrich.com | 16255 thegoodscentscompany.comperflavory.comfishersci.com |
| Octyl octanoate | Octanol | Fruity, waxy thegoodscentscompany.com | 61294 nih.gov |
| Methyl anthranilate | Methanol (indirectly, via anthranilic acid) | Fruity, grape wikipedia.org | 8635 wikipedia.orgfishersci.noherts.ac.uk |
Pigment and Plastic Additive Production
This compound finds application in the modification of polymers and the synthesis of additives for pigments and plastics. Its reaction with various substrates can impart desirable properties such as hydrophobicity, improved solubility, and enhanced performance. chemimpex.comnetascientific.com
In polymer chemistry, this compound is used to modify the surface properties of materials. For example, it can be used to functionalize polyesters, making them more water-repellent. vulcanchem.com This is particularly useful in the development of anti-fouling coatings. vulcanchem.com
A significant application lies in the production of additives for polyvinyl chloride (PVC) . iiab.menih.gov While this compound is not a direct monomer in PVC production, it can be used to synthesize plasticizers and stabilizers that are incorporated into the PVC matrix. These additives improve the flexibility, durability, and heat stability of the final product. The reaction of this compound with appropriate polyols or other nucleophiles can generate long-chain esters that act as effective plasticizers.
Furthermore, this compound is utilized in the synthesis of fatty acid derivatives that serve as emulsifiers and surfactants. netascientific.com These compounds are important in the production of various coatings and adhesives, where they help to ensure the uniform dispersion of pigments and other components. chemimpex.comnetascientific.com
Functionalization of Carbon Nanodots for Optically Communicating Suprastructures
Carbon nanodots (CDs) , a class of carbon-based quantum dots, are luminescent semiconductor nanocrystals with tunable fluorescence. americanelements.comamericanelements.comresearchgate.net Their optical properties make them promising materials for applications in bioimaging, sensing, and optoelectronics. americanelements.com The functionalization of CD surfaces is crucial for tailoring their properties and enabling their integration into larger, functional structures.
This compound can be used to functionalize the surface of carbon nanodots. The acyl chloride group of this compound can react with hydroxyl or amine groups present on the surface of the CDs. This process attaches long alkyl chains to the nanodots, which can significantly alter their properties.
This surface modification can be used to:
Enhance solubility: The introduction of hydrophobic octanoyl chains can improve the dispersibility of CDs in nonpolar solvents, which is important for their use in polymer composites and other materials.
Control self-assembly: The functionalized CDs can self-assemble into ordered supramolecular structures through van der Waals interactions between the alkyl chains. This allows for the creation of optically communicating systems where the photophysical properties of the assembly differ from those of the individual nanodots.
Create fluorescent probes: The functionalized CDs can be designed to interact with specific analytes, leading to changes in their fluorescence emission. This forms the basis for the development of sensitive and selective chemical sensors.
The reaction of this compound with CDs is a versatile method for tuning their properties and creating novel nanomaterials with advanced optical and electronic functions. nih.gov
Site-Selective Acylation of Monosaccharides and Oligosaccharides
The selective modification of hydroxyl groups in carbohydrates is a fundamental challenge in organic chemistry. Due to the presence of multiple hydroxyl groups with similar reactivity in monosaccharides and oligosaccharides , achieving site-selectivity is often difficult. This compound can be employed in strategies to achieve such selective acylation, leading to the synthesis of valuable carbohydrate derivatives.
In the realm of carbohydrate chemistry, this compound is used for the acylation of protected monosaccharides to introduce the octanoyl group at specific positions. This is often achieved by taking advantage of the differential reactivity of the hydroxyl groups or by using protecting group strategies.
For instance, in the synthesis of derivatives of D-glucofuranose , a five-membered ring form of glucose, this compound can be used to acylate the remaining free hydroxyl groups after others have been selectively protected. easychem.orgontosight.aifishersci.secenmed.comnih.gov For example, starting with a di-O-isopropylidene-D-glucofuranose derivative where only one hydroxyl group is exposed, treatment with this compound in the presence of a base can lead to the formation of the corresponding octanoyl ester at that specific site.
Similarly, in the synthesis of galactopyranoside derivatives, this compound can be used for selective acylation. wikipedia.orgfishersci.finih.govfishersci.selabsolu.ca By carefully controlling reaction conditions and using appropriate protecting groups, it is possible to introduce the octanoyl chain at a desired position on the galactose ring. These selectively acylated sugar derivatives are important intermediates in the synthesis of complex carbohydrates, glycolipids, and other biologically active molecules. The introduction of the lipophilic octanoyl chain can also impart amphiphilic properties to the sugar, which is useful for applications in drug delivery and material science.
Acylation Reactions in General Organic Synthesis
Beyond the specific applications detailed above, this compound is a broadly utilized reagent for acylation reactions in general organic synthesis. ontosight.ai Its primary function is to introduce the octanoyl group (an eight-carbon acyl chain) onto a variety of nucleophiles. netascientific.com
The most common of these reactions is the Friedel-Crafts acylation , where this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an aryl ketone. This reaction is a fundamental method for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other fine chemicals.
This compound also readily reacts with:
Alcohols to form esters. wikipedia.org
Amines to form amides.
Water to form octanoic acid (though this is typically an undesirable side reaction).
Carboxylates to form anhydrides.
The reactivity of this compound is greater than that of the corresponding carboxylic acid, allowing reactions to proceed under milder conditions and often with higher yields. chemimpex.com This makes it a preferred reagent in many synthetic sequences where the introduction of a long-chain alkyl group is required. Its utility is evident in the synthesis of a wide range of compounds, including surfactants, emulsifiers, and intermediates for more complex molecular targets. netascientific.com
Formation of Esters
The reaction of this compound with alcohols is a fundamental method for the synthesis of octanoate esters. This process, known as esterification, involves the nucleophilic acyl substitution where the alcohol's hydroxyl group attacks the carbonyl carbon of the this compound. The reaction proceeds readily, replacing the chlorine atom and forming the corresponding ester, with hydrogen chloride (HCl) as a byproduct. ebsco.com
A notable example is the synthesis of ethyl octanoate, where this compound reacts with ethanol. researchgate.net This reaction is efficient for creating esters, which have applications as flavoring agents and in the fragrance industry. wikipedia.org Similarly, the reaction with 1-octanol (B28484) produces octyl octanoate. orgsyn.orgthegoodscentscompany.com The general scheme for this transformation is as follows:
Reaction: this compound + Alcohol → Octanoate Ester + Hydrogen Chloride
Research has shown that this esterification can be carried out under various conditions. For instance, in a study focused on the esterification of starch, this compound was reacted with the formate (B1220265) of starch in a one-pot process without an organic solvent. researchgate.net During the workup of this reaction with ethanol, ethyl octanoate was formed as a byproduct from the reaction between excess this compound and ethanol. researchgate.net
Table 1: Examples of Ester Formation using this compound
| Reactant (Alcohol) | Product (Ester) |
| Ethanol | Ethyl Octanoate |
| 1-Octanol | Octyl Octanoate |
Formation of Amides
This compound is a highly effective reagent for the synthesis of amides, which are crucial compounds in pharmaceuticals and other areas of chemical industry. cymitquimica.comgoogle.com The reaction, known as amidation, occurs when this compound is treated with ammonia (B1221849), a primary amine, or a secondary amine. ebsco.com This is a classic example of a Schotten-Baumann reaction, where the highly reactive acyl chloride is converted into a more stable amide. rsc.org The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the this compound and subsequently displacing the chloride ion. ebsco.comrsc.org
The versatility of this reaction allows for the creation of a wide array of N-substituted octanamides. For example:
Reaction with ammonia yields the primary amide, octanamide.
Reaction with a primary amine, such as aniline, produces an N-substituted amide like N-phenyloctanamide. uni.lunih.gov
Reaction with a secondary amine, like dimethylamine (B145610), results in the formation of a tertiary amide, N,N-dimethyloctanamide. ebsco.comgoogle.com
A common laboratory procedure involves dissolving the amine in a suitable solvent and then adding the this compound, often in the presence of a base to neutralize the HCl byproduct. rsc.org For instance, the preparation of N,N-dimethyloctanamide can be achieved by condensing this compound with a dilute solution of dimethylamine at a controlled temperature of 8 to 12 °C. google.com
Table 2: Examples of Amide Formation using this compound
| Reactant (Amine) | Product (Amide) |
| Dimethylamine | N,N-Dimethyloctanamide |
| N-cyclohexylmethylamine | N-cyclohexyl-N-methyloctanamide |
| Aniline | N-phenyloctanamide |
Friedel-Crafts Acylation for Ketone Synthesis
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and preparing aromatic ketones. mdpi.comorganic-chemistry.org In this reaction, this compound serves as the acylating agent, reacting with an aromatic substrate in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). mdpi.comamericanelements.comthegoodscentscompany.com The Lewis acid activates the this compound by forming a complex with the chlorine atom, which generates a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone through electrophilic aromatic substitution. organic-chemistry.org
A classic example is the acylation of benzene (B151609) with this compound to produce 1-phenyloctan-1-one (also known as phenyl heptyl ketone). orgsyn.org The reaction deactivates the aromatic ring to further substitution, which allows for the synthesis of monoacylated products. organic-chemistry.org
The general reaction is as follows:
Reaction: Benzene + this compound (with AlCl₃ catalyst) → 1-Phenyloctan-1-one + HCl
The efficiency and regioselectivity of Friedel-Crafts acylation can be influenced by the substrate, reaction conditions, and the specific Lewis acid used. organic-chemistry.orggoogle.com Research has explored these reactions under various conditions, including solvent-free methods, to improve environmental friendliness and efficiency. mdpi.com
Table 3: Example of Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Product (Ketone) |
| Benzene | This compound | Aluminum Chloride (AlCl₃) | 1-phenyloctan-1-one |
Analytical Techniques in Octanoyl Chloride Research
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of octanoyl chloride.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different protons in its aliphatic chain. rsc.org A triplet at approximately 0.89 ppm is assigned to the terminal methyl (CH₃) group. rsc.org The methylene (B1212753) (CH₂) groups of the long alkyl chain appear as a multiplet in the region of 1.25-1.36 ppm. rsc.org Another multiplet, typically between 1.68 and 1.74 ppm, corresponds to the methylene group adjacent to the carbonyl group (CH₂CH₂CO). rsc.org A key signal is the triplet observed around 2.88 ppm, which is attributed to the methylene group directly bonded to the carbonyl carbon (CH₂CO), a position that is deshielded due to the electron-withdrawing effect of the carbonyl group. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. rsc.org In CDCl₃, the carbonyl carbon (CO) gives a distinct signal at approximately 174.0 ppm. rsc.org The carbon of the methylene group attached to the carbonyl (CH₂CO) resonates at about 47.27 ppm. rsc.org The other carbon atoms of the alkyl chain appear at various chemical shifts: ~31.65 ppm, ~28.87 ppm, ~28.54 ppm, ~25.22 ppm, and ~22.67 ppm. rsc.org The terminal methyl carbon (CH₃) is observed at the highest field, around 14.15 ppm. rsc.org
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| CH₃CH₂ | 0.89 (t) | 14.15 |
| CH₃(CH₂)₄ | 1.25-1.36 (m) | 22.67, 25.22, 28.54, 28.87, 31.65 |
| CH₂CH₂CO | 1.68-1.74 (m) | 25.22 |
| CH₂CO | 2.88 (t) | 47.27 |
| CO | - | 174.0 |
| Data sourced from a study on the synthesis of coenzyme A thioesters. rsc.org |
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in this compound. The most characteristic absorption band in the FT-IR spectrum of this compound is the strong C=O stretching vibration of the acyl chloride group, which typically appears at a high wavenumber, around 1800 cm⁻¹. This high frequency is a hallmark of acyl chlorides. The NIST WebBook provides a reference gas-phase IR spectrum for this compound. nist.gov In research involving the modification of materials with this compound, such as the esterification of cellulose (B213188) or hyperbranched polymers, FT-IR is used to confirm the reaction. researchgate.netresearchgate.net For instance, the appearance of a new ester carbonyl (COO) peak around 1730 cm⁻¹ and the decrease or disappearance of the hydroxyl (OH) peak (around 3430 cm⁻¹) indicate successful esterification. researchgate.net Commercial suppliers also use FT-IR to confirm the identity of their this compound products. thermofisher.comthermofisher.com
Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular weight of this compound is 162.66 g/mol . sigmaaldrich.com In research, MS is often coupled with chromatographic techniques like HPLC (LC-MS) to analyze reaction products where this compound is used as a reagent. For example, in the lipophilisation of polyphenols, LC-MS was used to identify the resulting esterified compounds. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for analyzing the progress and outcomes of reactions in which it is involved.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. In the context of this compound, it is often used in its reversed-phase (RP-HPLC) mode. For instance, RP-HPLC with a C18 column has been used to analyze the purity of compounds synthesized using this compound. google.com this compound itself is used in the preparation of stationary phases for HPLC columns; it can be reacted with aminopropyltrimethoxysilane, which is then bonded to silica (B1680970) to create an alkylamide stationary phase for the separation of basic compounds. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination for analyzing complex reaction mixtures involving this compound, such as in the derivatization of polyphenols. researchgate.net
Gas Chromatography (GC) is a primary method for determining the purity of volatile compounds like this compound. thermofisher.com Commercial suppliers often specify a purity of ≥98.5% or >99.0% as determined by GC. thermofisher.comtcichemicals.com A specific GC method for the detection of this compound has been detailed, outlining the following conditions:
Column: HP-5 capillary column
Injector Temperature: 260 °C
Detector Temperature: 280 °C
Column Oven Temperature Program: 130 ~ 240 °C
Carrier Gas Flow Rate: 0.8 mL/min
Split Ratio: 50:1 google.com This method allows for the quantification of this compound content, often using an area normalization method to calculate its percentage in a sample. google.com GC is also a critical tool for identifying and quantifying byproducts in reactions where this compound is a reactant.
High-Performance Liquid Chromatography (HPLC)
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring weight loss as a function of temperature. In the context of this compound research, TGA is frequently used to evaluate the thermal properties of modified natural polymers like cellulose, starch, and hemicelluloses.
Research on the esterification of sisal fibers with this compound has utilized TGA to characterize the modified fibers. scielo.brscielo.br Similarly, studies on the esterification of hemicelluloses isolated from black poplar sawdust with this compound employed TGA, which indicated that the resulting hemicellulose derivatives had lower thermal stabilities compared to native hemicelluloses. dergipark.org.tr In the analysis of esterified cotton cellulose, TGA charts revealed that the thermal decomposition of both pure cellulose and its esters occurs in multiple steps, with the esterified versions generally showing decreased thermal stability. ijarbs.com This is attributed to a decrease in crystallinity after the substitution of acyl groups. ijarbs.com
The thermal decomposition of pure cellulose and its octanoyl esters typically proceeds through the following stages ijarbs.com:
20-150°C: Desorption of water and dehydration processes.
150-400°C: Deacylation and cross-linking, with the formation of levoglucosan.
400-600°C: Decomposition and charring of the products.
In a study on octanoylated starch mixed with low-density polyethylene (B3416737) (LDPE), TGA was used to determine the thermomechanical properties of the blends as a function of their composition. researchgate.net
X-ray Diffraction (XRD) for Material Characterization
X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. measurlabs.commdpi.com It provides information on phase identification, crystal size, and lattice parameters. mdpi.com In research involving this compound, XRD is used to assess changes in the crystallinity of polymers after esterification.
For instance, in the study of cellulose esterified with this compound, XRD analysis is employed to characterize the resulting cellulose derivatives. researchgate.net The modification of natural fibers, such as in the treatment of areca sheath fibers, utilizes XRD to reveal changes in the crystallinity index. bibliotekanauki.pl An increase in crystallinity can lead to better interaction between the fiber and a polymer matrix. bibliotekanauki.pl The XRD patterns of modified clays (B1170129) also show changes in the interlayer spacing, indicating intercalation of other molecules. researchgate.net
The general principle of XRD involves directing X-rays at a sample and measuring the scattering pattern. Crystalline materials produce distinct diffraction peaks due to the periodic arrangement of atoms, while amorphous materials show broader humps. mdpi.com
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology of materials at a micro-level. In studies involving this compound, SEM is used to observe the changes in the surface structure of materials after modification.
For example, SEM has been used to examine sisal fibers esterified with this compound, revealing changes in their morphology. scielo.brscielo.br In the creation of cellulose ester aerogels from this compound-modified cellulose, SEM images showed that the aerogels possessed high porosity with an evenly distributed porous structure. ncsu.eduresearchgate.net Similarly, when developing octanoyl chitosan (B1678972) nanoparticles for drug delivery, SEM was used to study their shape and surface morphology, revealing smooth and spherical nanoparticles. ljmu.ac.uk
The process for preparing samples for SEM analysis typically involves drying the material and coating it with a conductive layer, such as gold, to prevent charge buildup and improve image quality. scielo.br
Elemental Analysis
Elemental analysis is a crucial technique for determining the elemental composition of a compound. In the context of this compound-modified materials, it is used to confirm the degree of substitution (DS) after an esterification reaction.
In the esterification of cellulose with this compound, elemental analysis is performed on the resulting cellulose esters to determine their DS. researchgate.net This data, combined with the percent yield, provides a comprehensive characterization of the synthesized derivatives. researchgate.net For instance, in one study, cellulose derivatives with DS values ranging from 1.13 to 2.71 were produced. researchgate.net In another example, octanoylated starch was characterized by elemental analysis, which, along with other techniques, indicated a degree of substitution of 2.7. researchgate.net The synthesis of α-N-acyl colistin (B93849) nonapeptide derivatives from this compound also involved quantitative determination of the resulting products. tandfonline.com
Environmental and Safety Considerations in Research Settings
Occupational Health and Safety Protocols
Due to its hazardous nature, comprehensive safety measures must be implemented when working with octanoyl chloride. lobachemie.com It is classified as a substance that can be fatal if inhaled, causes severe skin irritation and serious eye damage, and may cause an allergic skin reaction. lobachemie.com It is also corrosive to metals. lobachemie.com
Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's stability.
Handling:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors. lobachemie.comthermofisher.com
Personnel should avoid direct contact with the skin, eyes, and clothing. lobachemie.com
The substance should be handled under an inert gas atmosphere and protected from moisture, as it can react violently with water. thermofisher.comkscl.co.in
All sources of ignition, such as heat, sparks, and open flames, must be eliminated from the handling area. thermofisher.com
Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. lobachemie.com
Hands should be thoroughly washed after handling the compound. lobachemie.com
Storage:
this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat. lobachemie.comcoleparmer.com
Containers must be kept tightly closed to prevent moisture from entering and should be stored locked up. lobachemie.comtcichemicals.com
It is recommended to store the chemical under an inert atmosphere. thermofisher.comkscl.co.in
The storage area should be designated as a corrosives area. thermofisher.comkscl.co.in
Store in the original, corrosion-resistant container. lobachemie.comdguv.de Do not use metal containers. dguv.de
A summary of handling and storage conditions is provided in the table below.
| Parameter | Guideline | References |
| Handling Area | Well-ventilated, chemical fume hood | lobachemie.comthermofisher.com |
| Atmosphere | Handle under inert gas, protect from moisture | thermofisher.comkscl.co.in |
| Ignition Sources | Avoid heat, sparks, open flames | thermofisher.com |
| Personal Hygiene | No eating, drinking, or smoking; wash hands after handling | lobachemie.com |
| Storage Location | Cool, dry, well-ventilated, away from heat/sunlight | lobachemie.comcoleparmer.com |
| Container | Tightly closed, corrosion-resistant, original container | lobachemie.comtcichemicals.comdguv.de |
| Special Storage | Store locked up, under inert atmosphere | lobachemie.comthermofisher.comkscl.co.in |
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.
Eye and Face Protection: Chemical safety goggles or a face shield are required. lobachemie.comcoleparmer.com Standard safety glasses may not provide adequate protection.
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact. thermofisher.comcoleparmer.com The specific glove material should be resistant to the chemical. dguv.de
Respiratory Protection: In situations with inadequate ventilation or the potential for exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used. thermofisher.comkscl.co.in For large-scale operations or emergencies, a self-contained breathing apparatus (SCBA) is necessary. thermofisher.com
A table summarizing the required PPE is presented below.
| Protection Type | Specific Requirement | References |
| Eye/Face | Tightly fitting safety goggles or face shield | lobachemie.comcoleparmer.com |
| Skin | Chemical-resistant gloves and protective clothing | thermofisher.comcoleparmer.comdguv.de |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator as needed | thermofisher.comkscl.co.in |
| Emergency | Self-contained breathing apparatus (SCBA) | thermofisher.com |
Adequate ventilation is a critical engineering control to minimize the risk of inhalation exposure.
All work with this compound should be performed in a well-ventilated area. lobachemie.com
The use of a chemical fume hood is strongly recommended to control the release of vapors. thermofisher.com
Local exhaust ventilation should be utilized if vapors or mists are generated. tcichemicals.com
Eyewash stations and safety showers must be located in close proximity to the workstation. kscl.co.in
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
General: In case of any exposure, a physician should be called immediately. lobachemie.com
Inhalation: The individual should be moved to fresh air immediately. If breathing has stopped, artificial respiration should be administered. Immediate medical attention is required. kscl.co.incoleparmer.com
Skin Contact: Contaminated clothing should be removed, and the affected skin area washed with plenty of soap and water. lobachemie.comthermofisher.com Medical attention should be sought if irritation or a rash develops. lobachemie.com
Eye Contact: Eyes should be rinsed cautiously with water for several minutes. If contact lenses are present, they should be removed if it is easy to do so. Continue rinsing and call a physician immediately. lobachemie.com
Spills: In case of a spill, the area should be evacuated. All ignition sources must be removed. thermofisher.comcoleparmer.com The spill should be contained and absorbed with an inert material like sand or earth. thermofisher.comkscl.co.in This should be done while wearing full protective equipment, including respiratory protection. kscl.co.in Do not allow the chemical to enter drains. chemicalbook.com
A summary of first aid measures is detailed in the table below.
| Exposure Route | First Aid Procedure | References |
| Inhalation | Move to fresh air; provide artificial respiration if needed; seek immediate medical attention. | kscl.co.incoleparmer.com |
| Skin Contact | Remove contaminated clothing; wash with soap and water; seek medical attention if irritation occurs. | lobachemie.comthermofisher.com |
| Eye Contact | Rinse with water for several minutes; remove contact lenses if possible; seek immediate medical attention. | lobachemie.com |
This compound can undergo hazardous reactions with certain substances.
It is incompatible with strong oxidizing agents, strong bases, alcohols, and amines. thermofisher.com
It reacts with water, which can be violent and liberate toxic gases such as hydrogen chloride. thermofisher.comkscl.co.intcichemicals.com
The compound is corrosive to metals. lobachemie.com
Conditions to avoid include exposure to heat, flames, sparks, and moisture. thermofisher.comcoleparmer.com
The table below lists incompatible materials and conditions to avoid.
| Category | Specific Examples | References |
| Incompatible Materials | Strong oxidizing agents, strong bases, alcohols, amines, water, metals | lobachemie.comthermofisher.com |
| Conditions to Avoid | Heat, flames, sparks, ignition sources, moisture | thermofisher.comcoleparmer.com |
Emergency Procedures and First Aid
Waste Management and Disposal Guidelines
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste material is classified as hazardous and must be disposed of in accordance with local, regional, and national regulations. lobachemie.comthermofisher.com
It may be possible to dispose of the chemical through a licensed collector or by incineration in a chemical incinerator equipped with an afterburner and scrubber. lobachemie.comtcichemicals.com
Empty containers should be treated as hazardous waste and disposed of at a special waste collection point. thermofisher.com They should not be reused. lobachemie.com
Do not let the product enter drains or the environment. chemicalbook.com
Chemical Waste Classification
The management of this compound waste in research settings necessitates a rigorous classification process to ensure environmental protection and regulatory compliance. Chemical waste generators are responsible for determining whether a discarded chemical qualifies as hazardous waste. kscl.co.in This determination must be made in consultation with local, regional, and national hazardous waste regulations to ensure complete and accurate classification. kscl.co.infishersci.comaksci.com
In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR Part 261.3. aksci.comcoleparmer.com Similarly, in Europe, waste containing this compound is classified as hazardous and must be disposed of following the European Directives on waste and hazardous waste. thermofisher.com According to the German Waste Catalogue Ordinance (AVV), it is also considered hazardous waste. dguv.de For transportation to a disposal facility, this compound is designated with the UN number UN2927, classifying it as a toxic and corrosive liquid. thermofisher.comfishersci.com
For the handling of small spills or residual amounts in the lab, one recommended procedure involves carefully adding the this compound to an excess of methanol. This converts it to the less reactive methyl octanoate (B1194180). The resulting solution can then be neutralized with a sodium hydroxide (B78521) solution (soda lye) if necessary, before being collected in appropriate containers designated for halogen-free organic waste. dguv.de
Table 1: Waste Classification and Disposal Information for this compound
| Regulation/Guideline | Classification/Instruction | Source(s) |
|---|---|---|
| General Duty | Waste generators must determine if the chemical is hazardous. | kscl.co.in |
| U.S. EPA | Classification guidelines are listed in 40 CFR 261.3. | aksci.comcoleparmer.com |
| European Union | Classified as hazardous waste under EU Directives. | thermofisher.com |
| Germany (AVV) | Classified as hazardous waste. | dguv.de |
| Transport (UN) | UN2927: Toxic liquid, corrosive, organic, n.o.s. | thermofisher.comfishersci.com |
Incineration and Scrubber Systems
The industrial use and disposal of this compound, particularly through incineration or processes that generate gaseous byproducts, require robust emission control systems. During chlorination reactions, significant amounts of hydrogen chloride (HCl) gas are produced. cabb-chemicals.com In conventional chemical plants, these acidic off-gases are typically neutralized in a wet scrubber system using a caustic soda (sodium hydroxide) solution. cabb-chemicals.comkaatimex.bg While effective, this process generates large volumes of saline wastewater, posing a secondary environmental challenge. cabb-chemicals.com For instance, the chlorination of a similar short-chain carboxylic acid can require 3.7 kg of caustic soda and produce 4.7 kg of saline wastewater for every kilogram of product manufactured. kaatimex.bg
Modern, more sustainable approaches focus on recycling these off-gases. Advanced systems can separate and purify the HCl from the gas stream, which can then be converted into commercial-grade hydrochloric acid. cabb-chemicals.comkaatimex.bg This "Verbund" or recycling system avoids the generation of saline wastewater, significantly reducing the process mass intensity (PMI) and the environmental factor (E-factor) of the manufacturing process. cabb-chemicals.comkaatimex.bg In facilities producing this compound, multi-stage alkali scrubber systems are employed to control emissions of acidic gases like HCl and sulfur dioxide (SO₂). environmentclearance.nic.inenvironmentclearance.nic.in
Thermal decomposition or incineration of this compound can also release hazardous substances, including hydrogen chloride, carbon monoxide, and carbon dioxide, which must be managed by appropriate scrubbing and gas treatment technologies. aksci.comdguv.de
Table 2: Comparison of Conventional vs. Recycling Gas Treatment Systems
| Parameter | Conventional Scrubber System | Verbund and Recycling System | Source(s) |
|---|---|---|---|
| Caustic Soda Usage | ~3.7 kg per kg product | 0 kg | kaatimex.bg |
| Wastewater Generation | ~4.7 kg per kg product | 0 kg | kaatimex.bg |
| Process Mass Intensity (PMI) | 6.3 | 2.1 | kaatimex.bg |
| Environmental Factor (E-Factor) | 4.7 | 0.04 | kaatimex.bg |
Environmental Impact and Degradation
Release of Hydrogen Chloride Gas
A primary environmental and safety concern associated with this compound is its high reactivity with water. solubilityofthings.com Upon contact with moisture, humid air, or water, it undergoes a rapid and often violent hydrolytic reaction. kscl.co.infishersci.comontosight.ai This reaction decomposes the compound and releases corrosive hydrogen chloride (HCl) gas. solubilityofthings.comontosight.aicymitquimica.com The pungent odor of this compound is partly due to the fumes of HCl released in the presence of atmospheric moisture. solubilityofthings.com Furthermore, in the event of a fire, thermal decomposition and combustion of this compound also lead to the generation of hydrogen chloride, alongside other toxic gases. aksci.comcoleparmer.comdguv.de This reactivity necessitates that the compound be handled under inert, moisture-free conditions to prevent the uncontrolled release of HCl gas. kscl.co.infishersci.com
Hydrolytic Stability and Environmental Fate
This compound is inherently unstable in the presence of water. fishersci.comcymitquimica.com It hydrolyzes readily, breaking down into octanoic acid and hydrochloric acid. solubilityofthings.comvandemark.com Due to this high reactivity with water, its persistence in aquatic environments is considered unlikely. fishersci.comthermofisher.comfishersci.de The compound itself is not expected to remain in the environment for extended periods as it is rapidly transformed by hydrolysis. solubilityofthings.com This contrasts with fluorinated analogues such as perfluorothis compound, which are highly resistant to hydrolysis and therefore exhibit significant environmental persistence. cymitquimica.com The environmental fate of this compound is thus primarily dictated by its rapid degradation into simpler, more stable compounds.
Biodegradation Studies of Derivatives
While this compound itself is considered readily biodegradable, much research has focused on the environmental fate of its derivatives, which are used in a variety of applications. fishersci.de The biodegradability of these derivatives, particularly cellulose (B213188) esters, is influenced by factors such as the degree of substitution (DS)—the average number of hydroxyl groups on the anhydroglucose (B10753087) unit that have been replaced by ester groups—and the length of the acyl chain. researchgate.net
Studies on cellulose esters with varying acyl substituents (from propionyl to myristyl) have shown that biodegradability is highly dependent on these structural factors. researchgate.net For example, plastic films synthesized from cellulose and lauroyl chloride (a C12 analogue of this compound) with a DS greater than 1 exhibited only modest weight loss in biodegradation tests, suggesting limited biodegradability. academie-sciences.fr Conversely, other research indicates that octanoylated cellulose with DS values between 1.13 and 2.71 can be suitable for producing biodegradable plastics, films, and coatings. dergipark.org.trresearchgate.net
More complex derivatives have also been assessed. Surfactants synthesized using this compound and materials from orange peel (designated SOPIL and SOPOS) were found to be readily biodegradable, achieving degradation rates of 80.64% and 65.97%, respectively, over a 28-day period. mdpi.com
Mobility in Water Systems
The mobility of this compound in the environment is complex. Several sources indicate that it is likely to be mobile in soil and may spread in water systems, attributing this to its water solubility. kscl.co.infishersci.comthermofisher.comfishersci.de However, this is counterbalanced by its rapid hydrolysis upon contact with water. solubilityofthings.comcymitquimica.com The compound itself has poor solubility in water due to its long, hydrophobic eight-carbon chain. solubilityofthings.com
The apparent contradiction can be resolved by understanding that this compound does not dissolve in water in a stable manner but rather reacts with it. The statement about its mobility likely refers to the ability of the substance to move through water systems while undergoing rapid hydrolysis, or to the mobility of its degradation products, octanoic acid and hydrochloric acid, which are soluble. The partition coefficient (log Pow) of this compound is reported as 2.062, and its bioconcentration factor (BCF) is 191, suggesting that bioaccumulation in organisms is unlikely. thermofisher.comfishersci.de
Role in Perfluorooctanoic Acid (PFOA) Manufacturing
This compound has historically been a key starting material in one of the primary industrial methods for producing perfluorooctanoic acid (PFOA), a persistent environmental contaminant. mdpi.comnih.gov This synthesis route, known as electrochemical fluorination (ECF), involves the reaction of this compound with anhydrous hydrogen fluoride (B91410). nih.govacs.orgepa.gov An electric current is passed through this solution, which results in the substitution of the hydrogen atoms on the this compound molecule with fluorine atoms. nih.govacs.orgepa.gov
The initial product of this ECF process is perfluorooctanoyl fluoride (PFOF). epa.govpops.intnih.gov This intermediate is then hydrolyzed, typically using a base, to yield PFOA. acs.orgregulations.gov The complete process can be summarized in the following stages:
Electrochemical Fluorination: this compound is subjected to electrolysis in a solution of hydrogen fluoride. nih.govepa.gov This step replaces the C-H bonds with C-F bonds.
Formation of Perfluorooctanoyl Fluoride: The direct outcome of the ECF process is the formation of perfluorooctanoyl fluoride (C₇F₁₅COF). pops.int This compound is often used as an on-site intermediate and is not typically sold as a commercial product. regulations.gov
Hydrolysis: The perfluorooctanoyl fluoride is then hydrolyzed to produce PFOA (C₇F₁₅COOH). acs.orgregulations.gov
It is important to note that the ECF process does not yield a single, pure product. wikipedia.org Instead, it produces a mixture of linear and branched-chain isomers of PFOA. pops.intwikipedia.org The linear isomer is generally the most abundant, but a significant portion of branched isomers are also formed due to rearrangements that occur during the fluorination process. wikipedia.org The yield of the desired perfluorooctanoyl fluoride can be as low as 10-15%, with perfluorinated cyclic ethers being major by-products. wikipedia.org
Another manufacturing process for PFOA is telomerization, which does not directly involve this compound and results in the formation of linear PFOA isomers. nih.govwikipedia.org
The use of this compound in the ECF process represents a significant pathway for the historical production of PFOA, a compound that has come under intense scrutiny due to its environmental persistence and potential health risks. acs.org
Future Research Directions and Emerging Applications
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The quest for more efficient and selective chemical transformations involving octanoyl chloride is driving the exploration of innovative catalytic systems. A significant area of research is the development of multi-component catalysts that can achieve high yields and stereoselectivity. For instance, a "trifunctional" catalytic system has been developed for the asymmetric α-fluorination of acid chlorides, including this compound. nih.gov This system uniquely combines a nucleophile, a transition metal, and a Lewis acid. Research demonstrated that adding a Lewis acidic lithium salt, such as LiClO₄, to a dual-catalyst system amplified the yields of aliphatic products. nih.gov Specifically, the yield for the fluorination of this compound increased from 60% to 83% with the addition of 10 mol% LiClO₄ and the slow addition of Hünig's base over 12 hours. nih.gov
Another promising direction is the synthesis of novel polymer-supported catalysts. Researchers have successfully acylated gel-type cross-linked styrene-divinylbenzene copolymers with this compound, which are then sulfonated to create solid acid catalysts. mdpi.com These catalysts have shown promising activity in the esterification of stearic acid with methanol, a key reaction in biodiesel production, highlighting a move towards more sustainable and reusable catalytic solutions. mdpi.com Future work will likely focus on optimizing these supported catalysts and exploring other innovative reaction media, such as aqueous-solid systems, microemulsions, and supercritical fluids, to improve mass transfer and reduce environmental impact in reactions involving this compound. nih.gov
Table 1: Effect of Catalytic System on α-Fluorination of this compound
| Catalytic Condition | Yield (%) | Enantiomeric Excess (ee) |
|---|---|---|
| Dual-catalyst system, rapid base addition | 40% | >99% |
| Dual-catalyst system, slow base addition (12h) | 60% | >99% |
| Trifunctional system (with LiClO₄), slow base addition | 83% | >99% |
Data sourced from studies on trifunctional catalysis. nih.gov
Advanced Material Synthesis with this compound Derivatives
This compound is a key reagent in the synthesis of advanced materials with tailored properties. A significant application is the modification of natural polymers like cellulose (B213188) and starch. Homogeneous esterification of cellulose with this compound in a lithium chloride/N,N-dimethylacetamide (LiCl/DMAc) medium produces cellulose esters with a high degree of substitution. ncsu.edu These cellulose esters can be used to create hydrophobic, fully transparent films with water contact angles reaching 109 degrees, as well as porous aerogel materials. ncsu.edu The properties of these materials are directly influenced by reaction conditions such as temperature, time, and the molar ratio of this compound to the cellulose hydroxyl groups. ncsu.edu
Similarly, starch can be modified with this compound to enhance its properties for industrial applications. The resulting starch esters, when blended with materials like low-density polyethylene (B3416737) (LDPE), exhibit higher thermal stability and lower water absorption. mdpi.com Research has also shown that esterifying starch nanoparticles with this compound in an environmentally friendly water-based system can decrease the polarity of the starch and increase its miscibility with organic solvents and its thermal stability. mdpi.com Further research extends to using this compound derivatives to modify polyesters for creating hydrophobic, anti-fouling coatings for marine applications and to synthesize conjugated copolymers for use as cathode interlayers in polymer solar cells. sigmaaldrich.comvulcanchem.com
Biomedical Applications Beyond Current Pharmaceutical Intermediates
While this compound is a well-established intermediate in the synthesis of pharmaceuticals like the Alzheimer's therapeutic agent (R)-2-propyloctanoic acid and the anti-cancer agent largazole (B1674506), emerging research is exploring its use in creating novel bioactive molecules and drug delivery systems. sigmaaldrich.commdpi.com This moves beyond its role as a simple building block for existing drugs.
One area of investigation is the synthesis of new acylated derivatives of biologically active peptides and carbohydrates. For example, α-N-octanoyl colistin (B93849) nonapeptide derivatives have been synthesized and shown to possess characteristic antimicrobial spectra, suggesting that the acyl chain is critically responsible for the biological activity. tandfonline.com This opens the door to developing new classes of antibiotics where the fatty acid moiety is tuned for efficacy. tandfonline.com Similarly, researchers are using this compound to synthesize novel esters of galactopyranosides, which have shown potential as antifungal agents. nih.gov The synthesis of octanoyl derivatives of compounds like umbelliferone (B1683723) β-D-galactopyranoside, known for its antidiabetic and antioxidant effects, points toward the creation of new therapeutic entities. nih.gov Furthermore, organogels based on N-n-octyl-D-gluconamide, synthesized using this compound, represent a potential platform for advanced drug delivery systems. sigmaaldrich.comresearchgate.net
Computational Chemistry Approaches to Predict Reactivity and Properties
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of this compound and its derivatives, accelerating research and development. Density Functional Theory (DFT) calculations are being employed to investigate reaction mechanisms and predict outcomes with high accuracy. In the study of the asymmetric α-fluorination of this compound, computational modeling at the Kohn-Sham hybrid-DFT B3LYP level was used to analyze various possible transition states. nih.gov This approach provided crucial insights into the observed enantioselectivity and reaction energetics, helping to optimize the "trifunctional" catalytic system. nih.gov
Molecular docking simulations are another powerful computational method being applied to derivatives of this compound. Studies on thymidine (B127349) derivatives, synthesized using this compound, have used molecular docking to investigate their binding affinities and interactions with bacterial proteins like the FimH adhesin of Escherichia coli. scielo.org.mx These simulations, combined with DFT calculations of the molecules' electronic properties, help to predict their potential as antibacterial agents and identify key structural features for activity. scielo.org.mxscirp.org Prediction of Activity Spectra for Substances (PASS) is also used to computationally screen newly synthesized compounds, such as octanoyl-derived galactopyranoside esters, for their likely antimicrobial activities before extensive lab testing. nih.gov
Sustainable Synthesis and Green Chemistry Innovations
In line with the principles of green chemistry, research is actively seeking more sustainable methods for reactions involving this compound. ijnc.ir A key focus is the reduction or elimination of hazardous solvents. An efficient, solvent-free synthesis of 1-octanoyl-3-aryl thioureas has been developed, where octanoyl isothiocyanate (derived from this compound) is simply stirred with substituted anilines at a moderate temperature. bdpsjournal.org This method avoids the use of volatile organic solvents, reducing waste and environmental impact. bdpsjournal.orgresearchgate.net
The use of environmentally benign solvents and energy-efficient techniques is also being explored. Water has been successfully used as a solvent for the esterification of starch nanoparticles with this compound, offering a green alternative to traditional organic solvents. mdpi.com Microwave-assisted synthesis represents another green innovation. For the esterification of cellulose, microwave irradiation has been shown to dramatically reduce reaction times from hours or days to just minutes, leading to significant energy savings. researchgate.net Furthermore, the use of catalysis, as detailed in section 7.1, is inherently a green chemistry principle, as it replaces stoichiometric reagents that generate more waste. nih.govmdpi.comresearchgate.net The development of processes that use precursors from renewable resources, such as octanoic acid derived from plant oils, further enhances the sustainability of this compound chemistry. orientjchem.org
Investigation of Biological Activities of Novel this compound Derivatives (e.g., Antibacterial Activity)
There is a growing body of research focused on synthesizing novel compounds from this compound and evaluating their biological activities, particularly as antimicrobial agents. These studies aim to discover new molecules with therapeutic potential.
A notable example is the synthesis of a library of 1-octanoyl-3-aryl thiourea (B124793) derivatives. bdpsjournal.org These compounds were tested against several bacterial and fungal strains. The results were promising, with some derivatives showing broad-spectrum antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and others exhibiting potent antifungal activity against pathogens like Aspergillus flavus. researchgate.netbdpsjournal.org
Other classes of derivatives are also being investigated:
Uridine (B1682114) Derivatives: Selective octanoylation of uridine has produced derivatives that show antibacterial activity, with effectiveness varying between Gram-positive and Gram-negative organisms. actapharmsci.com
Isocoumarin Derivatives: The natural product insignin (an isocoumarin) and its analogues, synthesized using this compound, have demonstrated moderate in vitro antibacterial activity. ajol.infoajol.info
Carbohydrate Derivatives: Octanoyl esters of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside and galactopyranosides have been synthesized and tested, revealing moderate to good antibacterial and antifungal properties. nih.govresearchgate.net Some of these compounds showed better activity than the standard antibiotics used for comparison. researchgate.net
Peptide Derivatives: Acylation of the colistin nonapeptide with an octanoyl group generated a derivative with a characteristic antimicrobial spectrum against 19 bacterial strains, underscoring the role of the acyl chain in bioactivity. tandfonline.com
Table 2: Antibacterial Activity of Selected 1-octanoyl-3-aryl thiourea Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3a (4-fluorophenyl) | Staphylococcus aureus | 20 |
| Micrococcus luteus | 21 | |
| Escherichia coli | 19 | |
| Enterobacter aerogenes | 18 | |
| 3c (4-chlorophenyl) | Staphylococcus aureus | 22 |
| Micrococcus luteus | 22 | |
| Escherichia coli | 20 | |
| Enterobacter aerogenes | 19 | |
| Standard Drug (Ciprofloxacin) | Staphylococcus aureus | 25 |
Data sourced from a study on the biological activities of thiourea derivatives. bdpsjournal.org
Q & A
Q. What are the critical safety considerations when handling octanoyl chloride in laboratory settings?
this compound is highly reactive and corrosive. Key safety measures include:
- Using chemical-resistant gloves (e.g., nitrile), protective goggles, and lab coats to avoid skin/eye contact .
- Working in a fume hood to prevent inhalation of vapors, which can cause respiratory irritation .
- Storing the compound in a cool, dry place away from moisture and incompatible substances (e.g., water, alcohols) .
- Neutralizing spills with inert materials like sodium bicarbonate and disposing of waste via specialized chemical disposal services .
Q. How is this compound typically characterized for purity and structural confirmation?
Common analytical methods include:
- Gas chromatography (GC) or HPLC to assess purity, especially when analyzing reaction byproducts .
- Nuclear magnetic resonance (NMR) to confirm the presence of characteristic peaks (e.g., carbonyl carbon at ~170 ppm in NMR) .
- Fourier-transform infrared spectroscopy (FTIR) to identify the C=O stretch (~1800 cm) and acyl chloride C-Cl bonds .
Q. What are the standard protocols for synthesizing this compound derivatives in esterification reactions?
A typical procedure involves:
- Reacting this compound with hydroxyl-containing substrates (e.g., starch, cellulose) in anhydrous solvents like toluene or DMF .
- Using pyridine as a catalyst to neutralize HCl byproducts and drive the reaction to completion .
- Purifying the product via solvent extraction or precipitation, followed by washing with non-polar solvents to remove unreacted reagents .
Advanced Research Questions
Q. How do solvent choices influence the efficiency of this compound in modifying natural polymers like starch or cellulose?
- Toluene enhances reaction efficiency due to its non-polar nature, facilitating acyl group transfer to hydrophobic polymer regions. For example, esterified maize starch in toluene showed successful acylation .
- DMF , a polar aprotic solvent, may hinder moisture reduction in hydrophilic fibers (e.g., sisal) due to residual solvent interactions, as observed in tensile strength studies .
- Solvent selection must balance reactivity, polymer solubility, and post-reaction purification requirements .
Q. What advanced analytical techniques are used to resolve contradictions in reaction outcomes, such as variable moisture absorption in modified fibers?
- Thermogravimetric analysis (TGA) quantifies moisture content changes by measuring weight loss under controlled heating .
- X-ray diffraction (XRD) assesses crystallinity alterations in polymers, which correlate with hydrophobicity .
- Dynamic mechanical analysis (DMA) evaluates mechanical properties to explain discrepancies (e.g., DMF-processed fibers showing no moisture reduction despite esterification) .
Q. How can electrochemical fluorination of this compound be optimized to minimize byproduct formation?
- Capillary gas chromatography is critical for identifying and quantifying byproducts like perfluorinated cyclic ethers during fluorination .
- Adjusting voltage and electrolyte composition (e.g., using diisopropyl ether as a co-solvent) reduces side reactions .
- Post-reaction distillation under reduced pressure isolates perfluorooctanoyl fluoride (target product) from lower-boiling byproducts .
Q. What strategies address reproducibility challenges in scaling up this compound-mediated reactions for industrial research?
- Process analytical technology (PAT) , such as in-line FTIR, monitors reaction progress in real time .
- Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .
- Pilot-scale trials with rigorous impurity profiling ensure consistency between lab- and industrial-scale batches .
Methodological Notes
- Data Contradiction Analysis : When solvent-dependent outcomes arise (e.g., moisture absorption in sisal fibers), cross-validate results using complementary techniques (e.g., NMR for chemical modification, TGA for hygroscopicity) .
- Reagent Storage : Store this compound under inert gas (argon/nitrogen) to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for DMF) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
